SOS1 Degradation Potency in KRAS Mutant Cells
PROTAC SOS1 degrader-10 (Compound 11o), synthesized using 2-methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as the E3 ligase ligand-linker module, achieves nanomolar DC₅₀ values for SOS1 degradation across multiple KRAS-mutant cancer cell lines, significantly outperforming other reported SOS1 degraders [1]. Compared to LHF418, a representative SOS1 degrader employing a different CRBN ligand-linker, PROTAC SOS1 degrader-10 demonstrates an approximately 113-fold improvement in potency (DC₅₀ 1.85 nM vs. 209.4 nM in A549 cells) [1][2]. Similarly, PROTAC SOS1 degrader-10 is >50-fold more potent than PROTAC SOS1 degrader-1 (DC₅₀ 98.4 nM) and approximately 8-fold more potent than ZZ151 (DC₅₀ 15.7 nM) .
| Evidence Dimension | SOS1 degradation DC₅₀ (nM) in A549 cells |
|---|---|
| Target Compound Data | 1.85 nM (PROTAC SOS1 degrader-10 containing target building block) |
| Comparator Or Baseline | LHF418: 209.4 nM; PROTAC SOS1 degrader-1: 98.4 nM; ZZ151: 15.7 nM |
| Quantified Difference | 113-fold improvement vs. LHF418; >50-fold vs. PROTAC SOS1 degrader-1; 8.5-fold vs. ZZ151 |
| Conditions | KRAS-mutant A549 lung adenocarcinoma cell line; Western blot quantification |
Why This Matters
Nanomolar DC₅₀ values correlate with robust target engagement at low compound concentrations, reducing off-target effects and enabling more efficient in vivo dosing, which directly impacts procurement decisions for lead optimization programs.
- [1] Wang K, Zhou Z, Ma X, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024;107:129780. View Source
- [2] Li H, et al. Discovery of LHF418 as a new potent SOS1 PROTAC degrader. Bioorg Med Chem. 2024. PMID: 38489998. View Source
